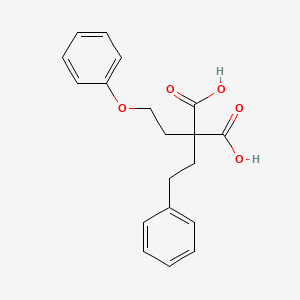
(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid is a complex organic compound characterized by the presence of two phenylethyl groups and one phenoxyethyl group attached to a propanedioic acid molecule. This compound is notable for its aromatic nature and potential acidic properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenoxyethyl)(2-phenylethyl)propanedioic acid typically involves the esterification of propanedioic acid with phenoxyethanol and phenylethanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process. The reaction can be represented as follows:
Propanedioic acid+Phenoxyethanol+Phenylethanol→(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like hydroxide ions replace the ester groups to form carboxylates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Carboxylates
科学研究应用
(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用机制
The mechanism of action of (2-phenoxyethyl)(2-phenylethyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s aromatic groups can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and protein function. Additionally, the acidic properties of the compound may influence its ability to donate or accept protons, impacting biochemical pathways.
相似化合物的比较
Similar Compounds
2-Phenethyl propionate: An ester of phenethyl alcohol and propionic acid, known for its antifungal activity and use as a pesticide.
2-(2-Phenylethyl)propanedioic acid: A similar compound with a different substitution pattern, used in various chemical applications.
Uniqueness
(2-Phenoxyethyl)(2-phenylethyl)propanedioic acid is unique due to the presence of both phenoxyethyl and phenylethyl groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
5449-78-5 |
|---|---|
分子式 |
C19H20O5 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
2-(2-phenoxyethyl)-2-(2-phenylethyl)propanedioic acid |
InChI |
InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-11-15-7-3-1-4-8-15)13-14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)(H,22,23) |
InChI 键 |
SDFOZDONFWXCLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC(CCOC2=CC=CC=C2)(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
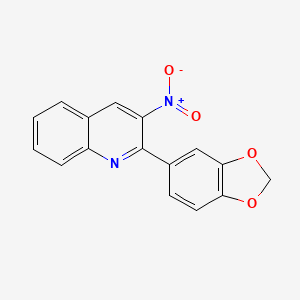
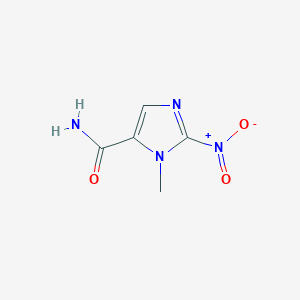
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
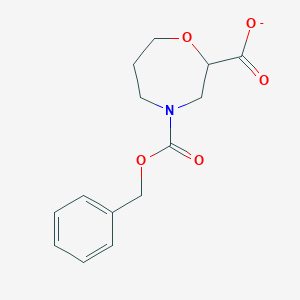
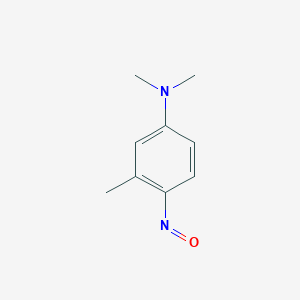
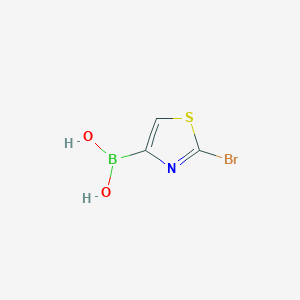
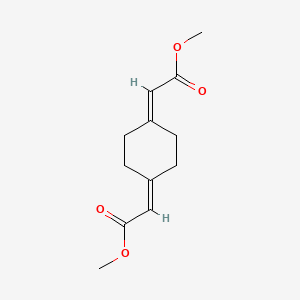
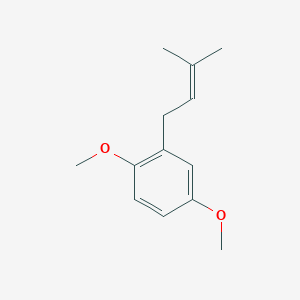

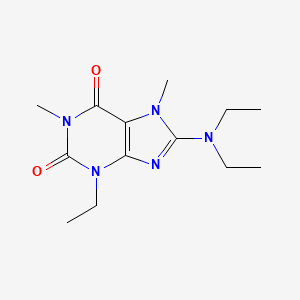
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
